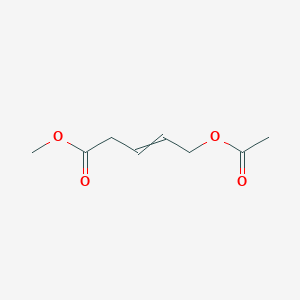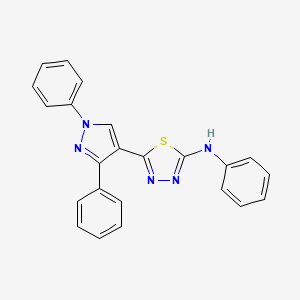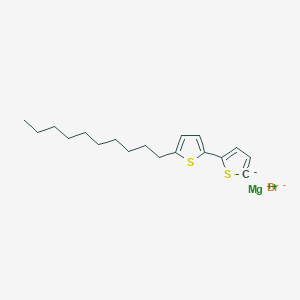
magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide is a complex organomagnesium compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. This compound is particularly interesting due to its unique structure, which includes a magnesium atom bonded to a bromide ion and a thiophene ring substituted with a decyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide typically involves the reaction of a thiophene derivative with a magnesium halide. One common method is the Grignard reaction, where a thiophene derivative is reacted with magnesium in the presence of an alkyl halide. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and solvents to avoid moisture and impurities, which can affect the reaction outcome.
化学反応の分析
Types of Reactions
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: The bromide ion can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium alkoxides or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom of the thiophene ring. This compound can interact with various molecular targets and pathways, depending on the specific reaction or application.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2,5-Dibromothiophene: A simpler thiophene derivative with bromine atoms at the 2 and 5 positions.
Magnesium;2-thiophen-2-ylthiophene;bromide: A similar organomagnesium compound with a different substitution pattern.
Uniqueness
Magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the decyl group and the magnesium-bromide moiety makes it particularly useful in specialized applications, such as in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
627546-20-7 |
|---|---|
分子式 |
C18H25BrMgS2 |
分子量 |
409.7 g/mol |
IUPAC名 |
magnesium;2-decyl-5-(2H-thiophen-2-id-5-yl)thiophene;bromide |
InChI |
InChI=1S/C18H25S2.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-16-13-14-18(20-16)17-12-10-15-19-17;;/h10,12-14H,2-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
LHJMRKGNQOOXGK-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=[C-]S2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


stannane](/img/structure/B14232048.png)
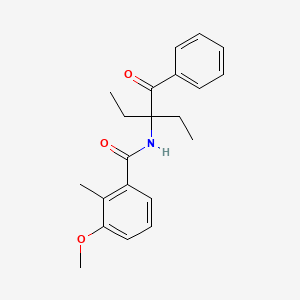

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
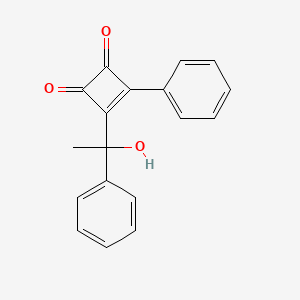
![1-[(2-Ethylhexyl)oxy]-4-methoxy-2,5-dimethylbenzene](/img/structure/B14232120.png)
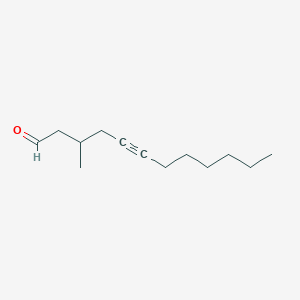
![4-[(1,2,2,2-Tetramethyl-1-phenyldisilanyl)methyl]morpholine](/img/structure/B14232135.png)
